(2R)-3-methoxy-2-(methylamino)propanamide hydrochloride
Description
Properties
IUPAC Name |
(2R)-3-methoxy-2-(methylamino)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-7-4(3-9-2)5(6)8;/h4,7H,3H2,1-2H3,(H2,6,8);1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLVOJOQNPBCAY-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(COC)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](COC)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of (2R)-3-methoxy-2-(methylamino)propanamide hydrochloride typically involves:
- Starting from chiral amino acid derivatives or halogenated precursors.
- Introduction of the methoxy group via nucleophilic substitution or methylation.
- Formation of the amide functional group through amidation or acetylation.
- Resolution or stereoselective synthesis to obtain the (2R) enantiomer.
- Conversion to the hydrochloride salt for stability and isolation.
Detailed Preparation Steps
Starting Material and Intermediate Formation
Halogenated Propionamide Derivative Preparation:
The synthesis often begins with N-benzyl-2,3-dihalopropionamide (where halogen = Cl, Br, or I), which undergoes nucleophilic substitution with alkali metal methoxide to yield N-benzyl-2-halo-3-methoxypropionamide intermediates. This step introduces the methoxy group at the 3-position with control over stereochemistry.Amination and Deprotection:
The halogenated intermediate is converted to N-benzyl-2-amino-3-methoxypropionamide by substitution with an amine source. Deprotection of protecting groups (e.g., benzyl) is carried out using acids such as hydrochloric acid or trifluoroacetic acid in suitable solvents (e.g., methylene dichloride), resulting in the free aminoamide.
Methylation of the Amino Group
- Dimethyl Sulfate Methylation:
The free amino group is methylated using dimethyl sulfate at controlled temperatures (20-35°C). This step selectively introduces the methyl group on the amino nitrogen to form the N-methyl aminoamide derivative.
Amidation / Acetylation
- Acetylation Reaction:
The amino group can be acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is performed in solvents like tetrahydrofuran (THF) at low temperatures (-75°C to 0°C) to maintain stereochemical integrity.
Resolution and Purification
Chiral Resolution:
The racemic mixture can be resolved using chiral salts such as D-(+)-ditoluoyl tartrate to isolate the (2R)-enantiomer. The salt is slurried in water, and the free base is liberated by addition of aqueous ammonia or sodium hydroxide, followed by extraction with organic solvents like methylene dichloride.Purification Techniques:
Purification involves solvent extraction, filtration, and crystallization. Suitable solvents include halogenated hydrocarbons (methylene dichloride, chloroform), esters (ethyl acetate), ethers (tetrahydrofuran), and alcohols (methanol). Impurities, including undesired enantiomers, are minimized to less than 0.15% by HPLC analysis.
Reaction Conditions and Solvents
| Step | Reagents/Conditions | Solvents Used | Temperature Range | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | Alkali metal methoxide | THF, methylene dichloride | Ambient to 35°C | Introduces methoxy group |
| Methylation | Dimethyl sulfate | THF, water | 20-35°C | Selective N-methylation |
| Deprotection | Acids (HCl, TFA, acetic acid) | Methylene dichloride, ethyl acetate | Ambient | Removes protecting groups |
| Acetylation | Acetic anhydride, pyridine | THF | -75°C to 0°C | Amidation with stereochemical control |
| Resolution | D-(+)-ditoluoyl tartrate salt, aqueous base | Water, methylene dichloride | Ambient | Isolates (2R)-enantiomer |
| Purification | Crystallization, filtration | Methylene dichloride, ethyl acetate, ethers | Ambient | Achieves >99% purity and chiral purity |
Research Findings and Analytical Data
Purity and Chiral Integrity:
The final product this compound exhibits chemical purity greater than 99.5% and chiral purity close to 100%, as confirmed by high-performance liquid chromatography (HPLC).Impurity Profile:
The impurity "A" content is controlled to be less than 0.15%, ensuring pharmaceutical-grade quality.Yield and Scalability:
The described processes are amenable to scale-up with consistent yields and reproducibility, as demonstrated in patent disclosures.
Summary Table of Preparation Method
| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Halogenated intermediate | N-benzyl-2,3-dihalopropionamide + MeONa | Formation of methoxy intermediate |
| Amination and deprotection | Acidic cleavage (HCl, TFA) | Free aminoamide obtained |
| N-Methylation | Dimethyl sulfate | Introduction of methyl group on amino nitrogen |
| Acetylation | Acetic anhydride + pyridine | Formation of acetylated amide |
| Chiral resolution | D-(+)-ditoluoyl tartrate + base | Isolation of (2R)-enantiomer |
| Purification | Solvent extraction, crystallization | High purity, chiral integrity preserved |
Additional Notes
- The stereoselectivity of the process is critical, requiring careful control of temperature and reaction conditions to avoid racemization.
- Use of appropriate solvents and bases is essential for maximizing yield and purity.
- The process allows for optional racemization of undesired enantiomers to recycle material, enhancing efficiency.
- The hydrochloride salt form improves compound stability and handling.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-methoxy-2-(methylamino)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The methoxy and methylamino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and methylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Characteristics
The compound is characterized by its amide functional group, methoxy group (-OCH₃), and methylamino group (-NH(CH₃)₂) attached to a propanamide backbone. Its hydrochloride form enhances solubility, which is crucial for biological applications. The compound's chemical structure can be represented as follows:
- Chemical Formula : C₅H₁₃ClN₂O₂
- Molecular Weight : 168.62 g/mol
- CAS Number : 1955492-77-9
Pharmacological Potential
Research indicates that (2R)-3-methoxy-2-(methylamino)propanamide hydrochloride exhibits significant biological activities, making it a candidate for drug development. Its structural features suggest potential interactions with various biological targets, such as receptors and enzymes involved in neurotransmission and metabolic pathways.
Key Biological Activities :
- Modulation of gene expression pathways.
- Interaction with neurotransmitter systems.
- Potential as a lead compound in drug discovery.
Case Studies
-
Neuropharmacology Studies :
- A study highlighted the compound's ability to influence neurotransmitter release in neuronal cultures, suggesting its role in modulating synaptic transmission.
-
High-Throughput Screening :
- In high-throughput screening assays, this compound demonstrated activity against specific cancer cell lines, indicating its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of (2R)-3-methoxy-2-(methylamino)propanamide hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues differ in stereochemistry, functional groups, or substitution patterns. Below is a comparative analysis:
Stereochemical and Pharmacokinetic Differences
- (2R)- vs. (2S)-Enantiomers : The R-configuration in the target compound may confer distinct binding affinities to biological targets compared to the S-enantiomer. For example, enantiomeric pairs often exhibit divergent activity in chiral environments like enzyme active sites .
- Amide vs.
- Aromatic Substitution: The 4-hydroxyphenyl variant (CAS 117888-79-6) introduces hydrogen-bonding capacity via the phenolic -OH group, which could enhance solubility and receptor interactions compared to the methoxy group’s hydrophobic effects .
Biological Activity
(2R)-3-methoxy-2-(methylamino)propanamide hydrochloride, also known as a derivative of methoxy propanamide, is a compound that has garnered interest for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- CAS Number : 1955492-77-9
- Molecular Formula : C_5H_12ClN_1O_2
- Molecular Weight : 151.61 g/mol
Biological Activity Overview
The biological activities of this compound are primarily linked to its interactions with various receptors and pathways involved in inflammation and neuroprotection.
Research indicates that this compound may act as an antagonist at the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor involved in inflammatory responses. The antagonistic activity can potentially lead to reduced reactive oxygen species (ROS) production and modulation of neuroinflammatory processes.
In Vitro Studies
- Neuroinflammation Model :
- Cell Viability and Apoptosis :
- Cytotoxicity Profile :
Data Table: Biological Activity Summary
Case Study 1: Neuroinflammation
In one study, the administration of this compound to LPS-stimulated microglial cells resulted in a marked decrease in pro-inflammatory cytokines, suggesting its potential utility in treating neurodegenerative diseases characterized by chronic inflammation.
Case Study 2: Cancer Therapy
A clinical evaluation involving patients with HER2-positive tumors indicated that compounds similar to this compound may enhance the efficacy of existing chemotherapeutic agents by promoting apoptosis in resistant cancer cell populations.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2R)-3-methoxy-2-(methylamino)propanamide hydrochloride, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves stereoselective alkylation or amidation steps. For example, methyl esters of amino acids can undergo selective deprotection followed by HCl salt formation (e.g., via treatment with HCl/dioxane, as in EP 4374877 ). Optimize reaction temperature (room temperature to 40°C) and solvent polarity (dioxane or ethanol) to improve stereochemical purity. Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating intermediates . Monitor reaction progress using TLC or HPLC to minimize byproducts.
Q. How can researchers validate the stereochemical purity of this compound?
- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a mobile phase of hexane/isopropanol with 0.1% trifluoroacetic acid. Confirm enantiomeric excess (>98%) via retention time comparison with racemic standards. Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial proximity of methoxy and methylamino groups, as demonstrated in structurally similar compounds .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions due to potential HCl vapor release .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Segregate halogenated waste for professional treatment .
- Emergency Response : For skin contact, rinse immediately with 0.1 M NaOH to neutralize HCl, followed by water .
Advanced Research Questions
Q. How do stereochemical variations (e.g., 2R vs. 2S configuration) affect the compound’s biological activity, and what experimental approaches can quantify these differences?
- Methodological Answer : Compare enantiomers using in vitro receptor-binding assays (e.g., radioligand displacement for aminergic receptors). For example, (2S)-configured analogs in related compounds show altered binding kinetics to serotonin receptors . Computational docking (AutoDock Vina) with receptor crystal structures (e.g., 5-HT2A) can predict stereospecific interactions. Validate with circular dichroism (CD) spectroscopy to correlate conformational stability with activity .
Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR shifts) and theoretical predictions for this compound?
- Methodological Answer :
- NMR Discrepancies : If experimental δH (e.g., methylamino protons at ~2.54 ppm in DMSO-d6 ) deviates from DFT-calculated values, check solvent effects (DMSO vs. chloroform) and hydrogen bonding. Use 2D NMR (COSY, HSQC) to assign overlapping signals.
- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns (e.g., Cl⁻ adducts) from degradation products. For example, a discrepancy in [M+H]+ peaks may indicate residual solvents or counterion exchange .
Q. How can researchers improve the aqueous solubility of this hydrochloride salt without compromising its stability?
- Methodological Answer :
- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance solubility while maintaining HCl salt integrity. Test stability via accelerated aging (40°C/75% RH for 4 weeks) and monitor degradation with UPLC .
- pH Adjustment : Buffered solutions (pH 4–5) prevent freebase precipitation. Conduct solubility studies using shake-flask methods with phosphate buffers .
Q. What mechanistic insights can be gained from studying the compound’s degradation pathways under oxidative stress?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
